1-(4-Hydroxycyclohexyl)pyrrolidin-2-one
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Overview
Description
1-(4-Hydroxycyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO2 It is characterized by a pyrrolidin-2-one ring substituted with a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific oxidants and additives to achieve the desired selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Hydroxycyclohexyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biological systems and can act as a probe for understanding biochemical pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrolidin-2-one ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
trans-1-(4-Hydroxycyclohexyl)pyrrolidin-2-one: A stereoisomer with similar structural features but different spatial arrangement.
Pyrrolidin-2-one derivatives: Compounds with variations in the substituents on the pyrrolidin-2-one ring.
Uniqueness: 1-(4-Hydroxycyclohexyl)pyrrolidin-2-one is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and biological properties compared to other pyrrolidin-2-one derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8-9,12H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQONDVCJKOBDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895581-20-1 |
Source
|
Record name | 1-(4-hydroxycyclohexyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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